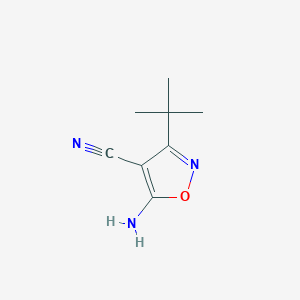![molecular formula C15H14ClFN2 B1521189 4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride CAS No. 1181458-00-3](/img/structure/B1521189.png)
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride
Descripción general
Descripción
“4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C15H13FN2•HCl .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, molecular weight, and stability. The molecular weight of “4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride” is 276.74 . Other specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Photophysical Properties and Dual Fluorescence
Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound related in structure to the specified chemical, highlights its importance in studying dual fluorescence phenomena. DMABN serves as a prototype molecule for exploring intramolecular charge-transfer (ICT) states, with studies providing insights into the excited state structures and the dynamics of the ICT process. Such research is crucial for understanding the photophysical behavior of related compounds and can be applied in the development of fluorescent probes and materials with specific optical properties (Köhn & Hättig, 2004).
Antitumor Properties
Fluorinated benzothiazoles, including derivatives structurally related to the compound , have been investigated for their potent antitumor properties. These studies aim to elucidate the mechanisms of action, optimize the structural features for enhanced activity, and assess the potential of these compounds as therapeutic agents. The research underscores the importance of fluorination and specific structural modifications in achieving selective and potent antitumor activity, providing a basis for the development of new anticancer drugs (Hutchinson et al., 2001).
Corrosion Inhibition
Amine derivatives have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating the potential of such compounds in protecting against corrosion in acidic media. This application is relevant in industrial settings where metal preservation is critical. The effectiveness of these inhibitors is attributed to their ability to form protective films on metal surfaces, and research in this area helps in the design of more efficient and environmentally friendly corrosion inhibitors (Boughoues et al., 2020).
Propiedades
IUPAC Name |
4-[[(3-fluorophenyl)methylamino]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2.ClH/c16-15-3-1-2-14(8-15)11-18-10-13-6-4-12(9-17)5-7-13;/h1-8,18H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALORYYEKCEIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)
![4-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521112.png)

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)



![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)


![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)


